[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone
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Overview
Description
[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone is an oxadiazole and a ring assembly.
Scientific Research Applications
Antibacterial Activity
Research conducted by Rai et al. (2010) on novel methanone derivatives, including those with 1,2,4-oxadiazol structures, showed significant antibacterial activity. Specifically, a compound with a structure similar to the queried chemical exhibited notable activity against various bacterial strains, indicating the potential of such compounds in antibacterial applications (Rai et al., 2010).
Supramolecular Architecture
A study by Sharma et al. (2019) focused on the crystal packing of 1,2,4-oxadiazole derivatives, examining the role of non-covalent interactions in their supramolecular architecture. This study underscores the importance of such chemical structures in forming complex molecular assemblies, which can have implications in various scientific applications (Sharma et al., 2019).
Crystal Structure and Isomorphism
The work of Swamy et al. (2013) revealed insights into the crystal structure and isomorphism of compounds structurally related to the queried chemical. Their findings contribute to a better understanding of the physical properties and potential applications of such compounds in materials science and crystallography (Swamy et al., 2013).
Antimicrobial and Antifungal Activities
Voskienė et al. (2012) synthesized derivatives containing 1,2,4-oxadiazole and evaluated their antimicrobial and antifungal activities. Their findings suggest the potential of such compounds in developing new antimicrobial and antifungal agents (Voskienė et al., 2012).
Anticonvulsant Activity
Rajak et al. (2010) designed and synthesized oxadiazole derivatives to investigate their anticonvulsant activities. This highlights another potential application of such compounds in neurological or pharmaceutical research (Rajak et al., 2010).
properties
Product Name |
[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone |
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Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H19N3O2/c1-14-8-10-15(11-9-14)18-21-19(25-22-18)16-6-2-3-7-17(16)20(24)23-12-4-5-13-23/h2-3,6-11H,4-5,12-13H2,1H3 |
InChI Key |
QFBFEMRXCXNYLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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